molecular formula C17H19N3O4S B602693 5-Hydroxy Omeprazole-(Pyridyl)-d3 CAS No. 1189882-58-3

5-Hydroxy Omeprazole-(Pyridyl)-d3

Cat. No. B602693
M. Wt: 361.42
InChI Key:
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Description

5-Hydroxy Omeprazole-(Pyridyl)-d3 is a compound with the chemical formula C17H19N3O4S and a molecular weight of 361.42 g/mol . It falls within the category of pharmaceutical reference standards and is used for analytical testing in the pharmaceutical industry .

Scientific Research Applications

  • Enantioselective Quantification in Human Serum : Omeprazole, including its metabolite 5-hydroxyomeprazole, is used for phenotyping cytochrome CYP3A4 and CYP2C19 enzyme activities. A study introduced a new LC-MS/MS method for the simultaneous enantioselective quantification of omeprazole and its two main metabolites in human serum (Martens-Lobenhoffer et al., 2007).

  • Stereoselective Oxidation Mediated by Liver Microsomal Cytochrome P450 2C19 : Liver microsomes from different species showed varying preferences for R- and S-omeprazole 5-hydroxylations. This study highlighted the role of cytochrome P450 2C19 in these processes and revealed individual variations in omeprazole oxidation activities (Uehara et al., 2016).

  • Cytochrome P450 Isoforms Mediating Metabolism : The in vitro metabolism of omeprazole, including hydroxyomeprazole, involved multiple cytochrome P450 (CYP) isoforms. This research helped define the metabolic pathways and the specific CYP isoforms responsible for the formation of major omeprazole metabolites (Andersson et al., 1993).

  • Stereospecific Analysis as a Probe for CYP2C19 Phenotype : Omeprazole metabolism by cytochrome P-450 isoenzymes, especially CYP2C19 and CYP3A4, affects its pharmacokinetic profile. The stereospecific analysis of omeprazole in human plasma can be used for phenotyping CYP2C19, highlighting the genetic factors influencing its metabolism (Kanazawa et al., 2003).

  • Enantioselective Hydroxylation Catalyzed by CYP2C19 : A study on stereoselective disposition of omeprazole and its 5-hydroxy metabolite found significant differences in metabolite formation between poor and extensive metabolizers of S-mephenytoin, suggesting a major role of CYP2C19 in omeprazole metabolism (Tybring et al., 1997).

properties

IUPAC Name

[6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZHQFXXAAIBKE-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=NC=C1CO)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy Omeprazole-D3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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